N-(2,6-dimethylphenyl)-2-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide
Description
N-(2,6-dimethylphenyl)-2-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide: is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzodiazole ring, a sulfanyl group, and a dimethylphenyl group
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-11-5-4-6-12(2)17(11)21-16(22)10-24-18-19-14-8-7-13(23-3)9-15(14)20-18/h4-9H,10H2,1-3H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCUNHIFUZHWMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dimethylphenyl)-2-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the reaction of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzodiazole derivative with a thiol compound under basic conditions.
Acetamide Formation: The final step involves the reaction of the sulfanyl-substituted benzodiazole with 2,6-dimethylphenylamine and acetic anhydride to form the acetamide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzodiazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced benzodiazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Material Science: It may be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Pharmacology: The compound’s structure suggests potential biological activity, making it a candidate for drug development and pharmacological studies.
Biochemical Research: It can be used as a probe to study enzyme interactions and biochemical pathways.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which N-(2,6-dimethylphenyl)-2-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide exerts its effects involves interactions with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may influence signaling pathways such as the PI3K-AKT or MAPK pathways, affecting cellular processes like proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Cetylpyridinium Chloride: Structurally similar due to the presence of a long carbon chain and aromatic ring.
Domiphen Bromide: Shares structural features with the benzodiazole ring and sulfanyl group.
Uniqueness:
N-(2,6-dimethylphenyl)-2-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
